N-Acetylchitohexaose
Overview
Description
Synthesis Analysis
The synthesis of N-Acetylchitohexaose involves selective N-acetylation and ion-exchange chromatography to produce fractions with different degrees of acetylation. These methods have facilitated the preparation of N-Acetylchitohexaose with well-defined degrees of acetylation, crucial for screening its bioactivities and exploring its potential as a drug (Li et al., 2017).
Molecular Structure Analysis
The molecular weights of the various N-acetylated chitohexaoses have been precisely determined, revealing that these compounds range from mono- to hexa-N-acetylated forms. This precision in molecular weight assignments is essential for understanding the structure-activity relationships of these molecules (Li et al., 2017).
Chemical Reactions and Properties
N-Acetylchitohexaose participates in various biochemical reactions, including those that activate gene expression related to plant defense mechanisms. For instance, its interaction with rice cells induces a set of defense reactions, highlighting its role in biochemical pathways (He et al., 1998).
Physical Properties Analysis
The study of N-Acetylchitohexaose's physical properties, such as solubility, is crucial for its application in different mediums. For example, acetylated sugar derivatives like N-Acetylchitohexaose exhibit high solubility in liquid and supercritical carbon dioxide, which is significant for its use in various solvent systems (Potluri et al., 2002).
Chemical Properties Analysis
The chemical properties of N-Acetylchitohexaose, including its reactivity and interactions with other molecules, are integral to its functionality. Its role as an elicitor in rice suspension culture, where it induces chitinase activity, showcases its biochemical significance and the impact of its chemical properties on biological systems (Inui et al., 1997).
Scientific Research Applications
Enhancing Protective Effect Against Infections : N-acetylchitohexaose (NACOS-6) enhances protection against Candida albicans infection in tumor-bearing mice by increasing the candidacidal activities of macrophages and T lymphocytes (Kobayashi, Watanabe, Suzuki, & Suzuki, 1990).
Agricultural Applications : It effectively increases chitinase activity and L-phenylalanine ammonia-lyase activity in rice, which is crucial for plant defense mechanisms against pathogens (Inui, Yamaguchi, & Hirano, 1997).
Drug Discovery : N-acetylated chitohexaoses with varying degrees of acetylation are important for bioactivity screening and potential drug discovery (Li, Xing, Liu, Qin, & Li, 2017).
Cancer Research : It inhibits pulmonary metastasis in mice with Lewis lung carcinoma and enhances the local immune response, showing potential as a treatment for lung cancer (Tsukada et al., 1990).
Plant Defense Mechanisms : N-acetylchitohexaose induces the expression of specific pathogenesis-related proteins in plants, playing a role in their defense against microbial attacks (Kaku et al., 1997).
Enzymatic Synthesis : It can be synthesized efficiently by Aspergillus oryzae's β-N-acetylhexosaminidase, which is significant for producing biologically active chito-oligosaccharides (Singh et al., 1995).
Gene Activation in Plants : N-acetylchitoheptaose activates two novel rice genes, EL2 and EL3, rapidly and transiently, which are involved in phytoalexin biosynthesis, a key plant defense reaction (Minami et al., 1996).
Biological Activity in Rice Cells : In rice cells, N-acetylchitooligosaccharide elicitor induces defense reactions, significantly altering the expression of numerous genes related to plant immunity (Akimoto-Tomiyama et al., 2003).
Inhibition of Angiogenesis : N-acetylchitooligosaccharide demonstrates strong antiangiogenic activity in both in vitro and in vivo studies, indicating its potential in angiogenesis-related research (Wang et al., 2007).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDMRPNDKDRFE-LPUYKFNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80N6O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315100 | |
Record name | N-Acetylchitohexaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1237.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylchitohexaose | |
CAS RN |
38854-46-5 | |
Record name | N-Acetylchitohexaose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38854-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylchitohexaose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylchitohexaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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